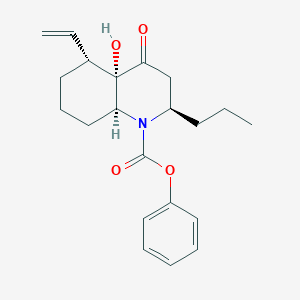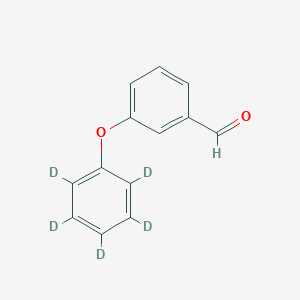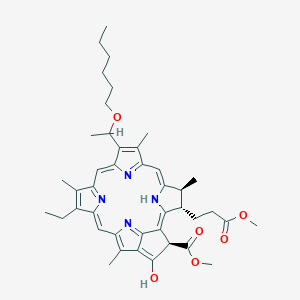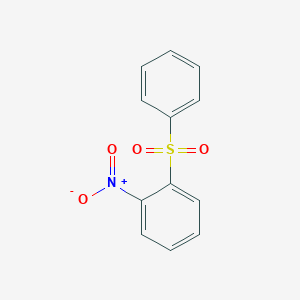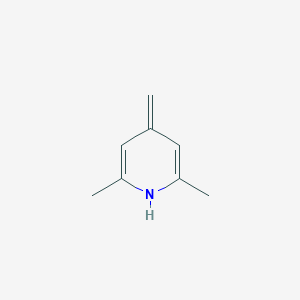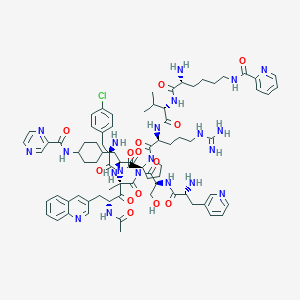
2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide
Vue d'ensemble
Description
2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide, also known as ETPTA, is a fluorinated organic compound with a wide range of applications in scientific research. It is a white solid that is relatively stable, non-toxic, and readily soluble in a variety of organic solvents. ETPTA is used in a variety of scientific studies, including drug synthesis, protein engineering, and biochemistry.
Applications De Recherche Scientifique
2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide has been used in a variety of scientific studies, including drug synthesis, protein engineering, and biochemistry. It has been used to synthesize a variety of drugs, including anticonvulsants, anti-inflammatory agents, and anti-cancer agents. In protein engineering, it has been used to modify the structure and activity of proteins, as well as to study protein-ligand interactions. In biochemistry, 2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide has been used to study the structure and function of enzymes and other proteins, as well as to study the role of metal ions in biochemical reactions.
Mécanisme D'action
2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide acts as a ligand for metal ions, forming complexes with them that can then be used in a variety of biochemical reactions. The binding of 2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide to metal ions can be used to activate certain enzymes, or to inhibit the activity of other enzymes. It can also be used to study the structure and function of proteins, as well as to study the role of metal ions in biochemical reactions.
Effets Biochimiques Et Physiologiques
2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and cyclooxygenase. It has also been shown to activate certain enzymes, such as phospholipase A2. In addition, 2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide has been shown to induce apoptosis in certain cancer cell lines, and to inhibit the growth of certain bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide in lab experiments is its stability and solubility in organic solvents. This makes it easy to work with, and allows for a wide range of experiments to be conducted. However, it is important to note that 2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide is a relatively new compound, and therefore there is still much to be learned about its properties and effects.
Orientations Futures
Future research on 2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide could focus on its use in drug synthesis and protein engineering. It could also be used to study the structure and function of enzymes and other proteins, as well as to study the role of metal ions in biochemical reactions. Furthermore, it could be used to explore its potential as an anti-cancer agent or as an inhibitor of certain enzymes. Additionally, further research could be done to explore the mechanism of action of 2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide, as well as its potential side effects. Finally, further research could be done to explore the use of 2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide in other areas of scientific research, such as in the fields of organic chemistry and materials science.
Propriétés
IUPAC Name |
2-chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF4NO/c1-2-9-3-5-10(6-4-9)22(13(23)8-17)16-14(20)11(18)7-12(19)15(16)21/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNJYZYKTNBAPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C2=C(C(=CC(=C2F)F)F)F)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



